
3,4-Dichlorobenzamide
Overview
Description
3,4-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.027 g/mol . It is a derivative of benzamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzamide can be synthesized through the reaction of 3,4-dichlorobenzoic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) at 0°C to 25°C for 12 hours. The resulting product is then treated with ammonium hydroxide in dichloromethane at 0°C for 1 hour to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3,4-dichloroaniline when ammonia is used.
Reduction: 3,4-dichloroaniline.
Oxidation: 3,4-dichlorobenzoic acid.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
One of the notable pharmacological applications of 3,4-Dichlorobenzamide is its role as a potent anticonvulsant agent. Research has shown that derivatives of this compound, such as U-54494A (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide), exhibit significant anticonvulsant properties without causing analgesic or sedative effects. These compounds interact with voltage-gated sodium channels, blocking them in a use-dependent manner, which is crucial for their efficacy in preventing seizures .
1.2 Neuropharmacological Studies
The metabolites of this compound have also been identified as active agents that contribute to its long-lasting anticonvulsant effects. Studies indicate that these metabolites maintain activity even after the parent compound's concentration decreases in the brain, suggesting a complex metabolic pathway that enhances therapeutic outcomes .
Environmental Chemistry Applications
2.1 Pesticide Residue Analysis
This compound is relevant in environmental chemistry due to its association with pesticide residues. It is a metabolite of propyzamide, a herbicide used to control weeds in various crops. Analytical methods have been developed to detect and quantify residues of this compound in agricultural products and environmental samples. These methods often utilize gas chromatography coupled with mass spectrometry for high sensitivity and specificity .
2.2 Electrochemical Degradation Studies
Recent studies have focused on the electrochemical degradation of this compound and related compounds. Research indicates that advanced oxidation processes can effectively degrade these substances in wastewater treatment scenarios. For instance, electrochemical oxidation techniques have demonstrated the ability to break down this compound into less harmful intermediates, highlighting its significance in environmental remediation efforts .
Analytical Methodologies
3.1 Detection Methods
Various analytical methodologies have been employed to study and quantify this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for detecting pesticide residues in food and environmental samples due to its sensitivity and accuracy.
- High-Performance Liquid Chromatography (HPLC) : HPLC techniques are employed to analyze the degradation products formed during the electrochemical treatment of this compound .
3.2 Case Studies
- A study conducted on the persistence of this compound in agricultural settings revealed significant residue levels in crops after the application of propyzamide-based herbicides. This finding underscores the need for effective monitoring strategies to ensure food safety .
- Another investigation into the electrochemical degradation pathways identified key intermediates formed during the breakdown of this compound, providing insights into its environmental fate and potential toxicity .
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes. For example, its herbicidal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in plants, leading to growth inhibition and cell death .
Comparison with Similar Compounds
- 2,4-Dichlorobenzamide
- 3,5-Dichlorobenzamide
- 2,6-Dichlorobenzamide
Comparison: 3,4-Dichlorobenzamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties and applications, making it valuable in specific research and industrial contexts .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-dichlorobenzamide in laboratory settings?
The synthesis of this compound typically involves reacting 3,4-dichlorobenzoyl chloride with aqueous ammonia under controlled conditions. A validated method includes dissolving 3,4-dichlorobenzoyl chloride (0.5 mol) in dichloromethane, followed by slow addition of 28% aqueous ammonia at 0°C. After stirring at room temperature for 2 hours, the crude product is filtered and recrystallized from hexane, yielding ~93% purity . Alternative routes may use thionyl chloride in chlorobenzene for dehydration, achieving high yields (80–93%) after refluxing and recrystallization .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR resolve chlorine-substituted aromatic protons (δ 7.35–7.21 ppm) and carbonyl signals (C=O at ~168 ppm) .
- Infrared Spectroscopy (IR): Key peaks include N-H stretching (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Melting Point Analysis: Pure this compound exhibits a melting point of 74–75°C, consistent with literature standards .
Q. How can researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?
Reactivity studies often involve reacting this compound with substituted amines or alcohols. For example, refluxing with thionyl chloride (SOCl₂) in chlorobenzene generates 3,4-dichlorobenzonitrile, a precursor for further functionalization . Kinetic studies under varying temperatures (e.g., 60–100°C) and solvent polarities (DMF vs. toluene) can elucidate reaction mechanisms .
Advanced Research Questions
Q. How can conflicting crystallographic data between dichlorobenzamide derivatives be resolved?
Discrepancies in crystal structures (e.g., unit cell parameters or space groups) require re-evaluation via high-resolution X-ray diffraction. For instance, 3,5-dichloro-N-(2-chlorophenyl)benzamide crystallizes in a triclinic system (space group Pī, Z=2), while the 4-chlorophenyl derivative adopts a monoclinic lattice (Pn, Z=4). Cross-validation with computational models (e.g., density functional theory) and thermal ellipsoid analysis improves structural accuracy .
Q. What experimental strategies effectively track environmental degradation products of this compound?
Advanced methods include:
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Detects metabolites like 2,6-dichlorobenzamide in environmental matrices (e.g., soil, water) at sub-ppb levels .
- Isotopic Labeling: Using deuterated analogs (e.g., 4-Chlorobenzamide-2,3,5,6-d₄) to trace degradation pathways via mass shifts in fragmentation patterns .
- Microbial Consortia Analysis: Co-culturing Aminobacter sp. MSH1 with native sand filter bacteria enhances mineralization efficiency by 40%, as shown via ¹⁴C-labeled BAM degradation studies .
Q. How can computational modeling optimize the study of this compound’s interactions with biological targets?
Molecular docking (e.g., using ChemBio3D Ultra) predicts binding affinities to receptors like EGFR kinase (PDB:1M17). Key steps include:
- Ligand Preparation: Energy minimization of this compound derivatives using MMFF94 force fields.
- Binding Site Analysis: Identifying residues (e.g., Lys721, Asp831) critical for hydrogen bonding and hydrophobic interactions .
- Free Energy Calculations: Molecular dynamics simulations (50 ns) assess stability of ligand-receptor complexes .
Q. What challenges arise in detecting trace metabolites of this compound in biological systems?
Challenges include matrix interference in complex samples (e.g., plant tissues) and low metabolite concentrations. Solutions involve:
- Solid-Phase Extraction (SPE): Using C18 cartridges to pre-conjugate analytes from cucumber extracts, achieving recovery rates >85% .
- Derivatization: Converting polar metabolites (e.g., hydroxylated derivatives) to volatile trimethylsilyl ethers for GC-MS analysis .
Q. Methodological Notes
- Cross-Validation: Always corroborate spectral data (NMR/IR) with crystallographic or computational results to avoid misassignment .
- Environmental Sampling: Use isotopically labeled internal standards (e.g., ¹³C-BAM) to correct for matrix effects in LC-MS workflows .
- Ethical Compliance: Ensure in vitro studies adhere to regulatory guidelines (e.g., no in vivo testing without approval) .
Properties
IUPAC Name |
3,4-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBWYCGQQXTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181207 | |
Record name | 3,4-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2670-38-4 | |
Record name | 3,4-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2670-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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